molecular formula C10H11BrN2O2 B2597629 Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 1211461-40-3

Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate

Cat. No.: B2597629
CAS No.: 1211461-40-3
M. Wt: 271.114
InChI Key: ISWMQBRXADLWKE-KPKJPENVSA-N
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Description

Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate is an organic compound with significant applications in various fields of science and industry This compound is characterized by the presence of a bromophenyl group, a hydrazinecarboxylate moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of 4-bromobenzaldehyde with methyl hydrazinecarboxylate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or ethyl acetate, and a catalyst, if necessary. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate
  • Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate
  • Methyl 2-[1-(4-methylphenyl)ethylidene]-1-hydrazinecarboxylate

Uniqueness

Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and biological activity compared to its analogs with other substituents, such as chlorine, fluorine, or methyl groups. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl N-[(E)-1-(4-bromophenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWMQBRXADLWKE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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